molecular formula C18H17ClFNO3 B4304071 ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate

Cat. No.: B4304071
M. Wt: 349.8 g/mol
InChI Key: VINQSPWWHLCIFH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their diverse applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a complex structure with multiple functional groups, including a chlorophenyl group, a fluorobenzoyl group, and an amino propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Intermediate: Starting with 2-chlorobenzoyl chloride and reacting it with ethyl 3-aminopropanoate in the presence of a base such as triethylamine to form an intermediate.

    Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

    Final Coupling: The final step involves coupling the fluorinated intermediate with 3-fluorobenzoyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-chlorophenyl)-3-aminopropanoate: Lacks the fluorobenzoyl group.

    Ethyl 3-(2-fluorophenyl)-3-[(3-chlorobenzoyl)amino]propanoate: Has a fluorophenyl group instead of a chlorophenyl group.

    Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate: Contains a methylbenzoyl group instead of a fluorobenzoyl group.

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate is unique due to the presence of both chlorophenyl and fluorobenzoyl groups, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO3/c1-2-24-17(22)11-16(14-8-3-4-9-15(14)19)21-18(23)12-6-5-7-13(20)10-12/h3-10,16H,2,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQSPWWHLCIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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